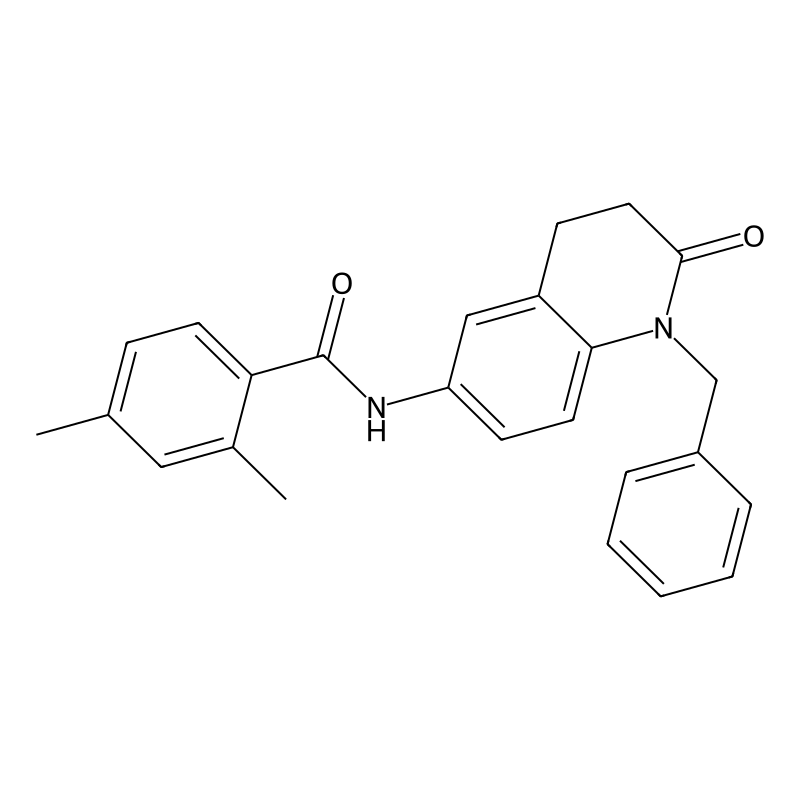

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search for Biological Activity:

- Search for Synthesis or Patents:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a complex organic compound characterized by its unique structural features. It contains a tetrahydroquinoline core, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals. The compound incorporates a benzyl substituent and a dimethylbenzamide moiety, contributing to its potential biological activity and versatility in chemical reactivity. The presence of the oxo group enhances its reactivity, making it suitable for various synthetic applications.

- Condensation Reactions: The carbonyl group in the benzamide can participate in condensation reactions with amines or alcohols.

- Reduction Reactions: The oxo group can be reduced to an alcohol or further modified to introduce other functional groups.

- Substitution Reactions: The benzyl group may undergo electrophilic aromatic substitution, allowing for further functionalization.

These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide exhibits notable biological activities. Its mechanism of action often involves inhibition of specific enzymes by binding to their active sites. For instance, it may inhibit kinases by competing with adenosine triphosphate for binding, disrupting cellular signaling pathways. This inhibition can lead to various biological effects relevant to therapeutic applications, including potential anticancer properties and modulation of metabolic pathways .

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide typically involves several key steps:

- Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Introduction of the Benzyl Group: This step may involve the alkylation of the tetrahydroquinoline derivative with benzyl bromide or another suitable benzyl source.

- Formation of the Amide Bond: The final step involves reacting the resulting intermediate with 2,4-dimethylbenzoic acid or its derivatives under coupling conditions to form the amide bond.

These multi-step synthetic routes allow for precise control over the chemical structure and properties of the final product .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has potential applications across various fields:

- Pharmaceutical Research: Due to its biological activity, it is being investigated for potential therapeutic applications in treating cancer and metabolic disorders.

- Chemical Biology: Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and inhibition.

- Synthetic Chemistry: The compound serves as a precursor for synthesizing other complex molecules due to its versatile reactivity.

Interaction studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide can effectively bind to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against cancer cell lines or other relevant biological systems.

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Contains sulfonamide group | Enhanced solubility and bioavailability |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Cyclohexane substitution | Altered pharmacokinetics |

| N-(1-benzyl-2-octanoyl)-1H-pyrrole | Different heterocyclic core | Unique reactivity due to pyrrole structure |

What sets N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide apart is its specific combination of functional groups that impart distinct chemical and biological properties. The presence of both the benzyl group and dimethylbenzamide moiety enhances its interaction capabilities with biological targets compared to similar compounds .